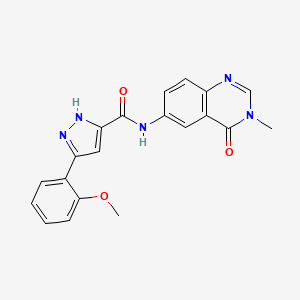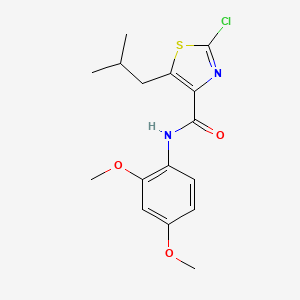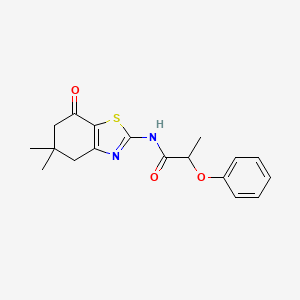![molecular formula C16H19N3O5 B11010559 N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11010559.png)
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and an oxazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor.
Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring.
Construction of the oxazolyl group: This is usually done through cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- **Glycine, N-[5-(acetylamino)-2-methoxy-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C16H19N3O5/c1-10(20)17-11-4-6-14(22-2)13(8-11)18-15(21)7-5-12-9-16(23-3)19-24-12/h4,6,8-9H,5,7H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
IXWFPRMORITMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11010477.png)
![1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010481.png)
![2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B11010493.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B11010496.png)
![2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010503.png)
![2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010505.png)

![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11010531.png)
![Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010542.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B11010563.png)
![4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11010568.png)

![2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11010576.png)
